4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine
概要
説明
The compound “4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine” is a piperidine derivative. Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom . The “4-Fluorophenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached. The “3-hydroxymethyl” part indicates a hydroxymethyl group (-CH2OH) attached to the third carbon in the ring. The “1-methyl” part indicates a methyl group (-CH3) attached to the first carbon in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to analyze the molecular structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The presence of a fluorine atom could make the compound reactive towards nucleophiles, while the hydroxymethyl group could potentially be involved in reactions with electrophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties can be determined through a variety of experimental techniques .
科学的研究の応用
Synthesis and Evaluation in Drug Development
- Nieduzak and Margolin (1991) explored the synthesis of the stereoisomers of a novel non-narcotic analgesic derived from 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine, highlighting its potential in pharmaceutical applications (Nieduzak & Margolin, 1991).
Calcium-Channel-Blocking and Antihypertensive Activity
- Shanklin et al. (1991) synthesized compounds structurally related to 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine as calcium-channel blockers and antihypertensive agents. Their research suggests the relevance of this compound in cardiovascular therapy (Shanklin et al., 1991).
Selective Serotonin Reuptake Inhibition
- Germann et al. (2013) discuss Paroxetine hydrochloride, a derivative of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine, as a selective serotonin reuptake inhibitor, indicating its use in treating various anxiety and stress disorders (Germann et al., 2013).
Antiallergy Activity
- Walsh et al. (1989) synthesized analogues of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine and evaluated them for antiallergy activity, suggesting potential therapeutic use in allergy treatments (Walsh et al., 1989).
Antimycobacterial Properties
- Kumar et al. (2008) researched spiro-piperidin-4-ones, including compounds related to 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine, for their activity against Mycobacterium tuberculosis, indicating its potential in treating tuberculosis (Kumar et al., 2008).
Asymmetric Synthesis in Organic Chemistry
- Salgado et al. (2019) described the asymmetric synthesis of a compound related to 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine, showcasing its significance in the field of organic chemistry (Salgado et al., 2019).
Labeling and Structural Studies
- Willcocks et al. (1993) studied the synthesis and labeling of Paroxetine, a derivative of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine, contributing to our understanding of its molecular structure (Willcocks et al., 1993).
Potential in Treating Cancer
- The research by Teffera et al. (2013) on anaplastic lymphoma kinase inhibitors, which includes derivatives of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine, highlights its potential application in cancer treatment (Teffera et al., 2013).
Aurora Kinase Inhibition for Cancer Treatment
- A study by ヘンリー,ジェームズ (2006) explored compounds including those related to 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine as aurora kinase inhibitors, suggesting their role in cancer therapeutics (ヘンリー,ジェームズ, 2006).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRHUYYZISIIMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)CO)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871546 | |
Record name | [4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine | |
CAS RN |
109887-53-8 | |
Record name | (+/-)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.454 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-methanol in the context of paroxetine hydrochloride?
A1: (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-methanol is identified as a potential impurity in paroxetine hydrochloride synthesis []. Its presence can impact the quality, safety, and efficacy of the final drug product. Understanding its formation and implementing appropriate control measures during manufacturing are crucial.
Q2: Can you describe the synthetic route employed to obtain (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-methanol as highlighted in the research?
A2: The synthesis begins with (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine []. This compound undergoes a three-step transformation:
Q3: How does the synthetic route for paroxetine hydrochloride utilize (±)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl piperidine?
A3: (±)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl piperidine serves as the crucial starting material in the synthesis of paroxetine hydrochloride []. The synthesis involves a five-step sequence:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。